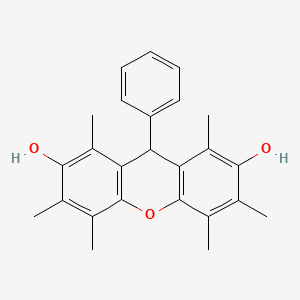
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to an undecyl chain terminated with an octyldisulfanyl group and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate typically involves multiple steps, starting with the preparation of the anthracene-2-carboxylic acid. This intermediate is then esterified with 11-(octyldisulfanyl)undecanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an organic solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The anthracene core can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core’s photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate exerts its effects is largely dependent on its structural features. The anthracene core can interact with various molecular targets through π-π stacking interactions, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The carboxylate ester group can be hydrolyzed to release the active anthracene-2-carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-2-carboxylic acid: Lacks the undecyl and octyldisulfanyl groups, making it less hydrophobic and less versatile in applications.
11-(Octyldisulfanyl)undecanol: Lacks the anthracene core, limiting its use in photophysical studies.
Anthracene-2-carboxylate esters: Various esters with different alkyl chains can be compared to highlight the unique properties imparted by the undecyl and octyldisulfanyl groups.
Uniqueness
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate stands out due to its combination of hydrophobicity, redox-active disulfide bond, and photophysical properties of the anthracene core. This unique combination makes it a valuable compound for a wide range of scientific applications.
Eigenschaften
CAS-Nummer |
383124-35-4 |
|---|---|
Molekularformel |
C34H48O2S2 |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
11-(octyldisulfanyl)undecyl anthracene-2-carboxylate |
InChI |
InChI=1S/C34H48O2S2/c1-2-3-4-5-12-17-24-37-38-25-18-13-10-8-6-7-9-11-16-23-36-34(35)32-22-21-31-26-29-19-14-15-20-30(29)27-33(31)28-32/h14-15,19-22,26-28H,2-13,16-18,23-25H2,1H3 |
InChI-Schlüssel |
UFMQAAHUPFVFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSSCCCCCCCCCCCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
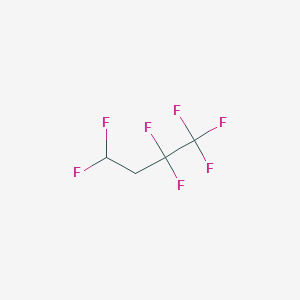
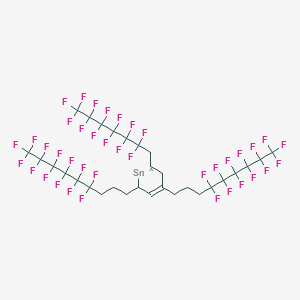
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
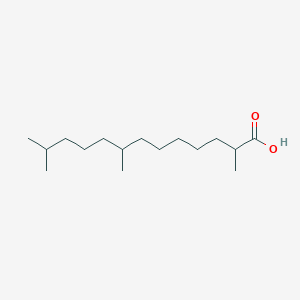
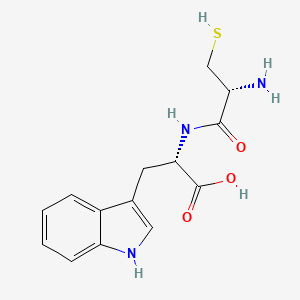

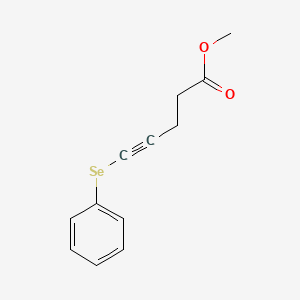
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
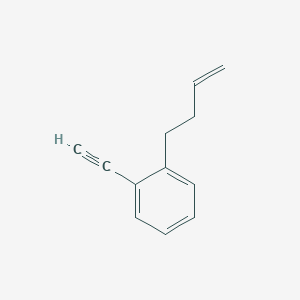
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
